molecular formula C7H10O2 B13975912 Hex-4-ynoic acid, methyl ester CAS No. 41143-13-9

Hex-4-ynoic acid, methyl ester

Cat. No.: B13975912
CAS No.: 41143-13-9
M. Wt: 126.15 g/mol
InChI Key: SWTIICOARBHNPS-UHFFFAOYSA-N
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Description

4-Hexynoic acid, methyl ester is an organic compound with the molecular formula C7H10O2. It is a derivative of hexynoic acid where the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexynoic acid, methyl ester can be synthesized through the esterification of 4-hexynoic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of 4-hexynoic acid, methyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hexynoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Hexynoic acid.

    Reduction: 4-Hexynol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Hexynoic acid, methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Hexynoic acid, methyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

    5-Hexynoic acid: Another alkynoic acid with similar reactivity.

    4-Hexenoic acid, methyl ester: An ester with a similar structure but with a double bond instead of a triple bond.

Uniqueness

4-Hexynoic acid, methyl ester is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds .

Properties

CAS No.

41143-13-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl hex-4-ynoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3

InChI Key

SWTIICOARBHNPS-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=O)OC

Origin of Product

United States

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